4,5-Pyridazinedicarbonitrile
Overview
Description
4,5-Pyridazinedicarbonitrile is a chemical compound with the molecular formula C₆H₂N₄ . Its average mass is approximately 130.1 Da . This compound belongs to the pyridazine family and has garnered interest due to its potential bioactivity.
Molecular Structure Analysis
The three-dimensional structure of this compound has been elucidated through single crystal X-ray diffraction at low temperature (160 K). In both structures, the molecular conformation is locked by an intramolecular C–H⋯C interaction involving the cyano and CH groups of the thiophene and phenyl rings. The phenyl and thiophene moieties significantly influence the crystal packing. Additionally, both structures exhibit 1D isostructurality, with molecular chains stabilized by intermolecular N–H⋯O and N–H⋯N hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of this compound remains an area of interest. Researchers have explored its potential as a dihydrofolate reductase (DHFR) inhibitor. DHFR is a vital enzyme involved in nucleic acid biosynthesis. The compound’s inhibitory effect against DHFR from humans and Staphylococcus aureus has been investigated . Further studies are needed to explore its reactivity with other functional groups and potential applications.
Scientific Research Applications
Synthesis of Derivatives
- Efficient Synthesis Methods : A regioselective Reissert-type reaction has been utilized for the synthesis of various 5-substituted-3-pyridazine carbonitrile derivatives, demonstrating a method for creating diverse compounds from 4,5-pyridazinedicarbonitrile (Wang et al., 2016).
Pharmacological Studies
- Potential as AKT1 Inhibitors : New derivatives of pyrimido[4,5-c]pyridazine, synthesized from related compounds, have shown potential as human AKT1 inhibitors, highlighting a possible avenue for therapeutic applications (Hazrathoseyni et al., 2016).
Chemical Reactions and Properties
- Unique Chemical Reactions : Studies have documented unexpected reaction behavior of pyridazinecarbonitrile derivatives, such as with phenylmagnesium chloride, indicating unique chemical properties that could be explored for further applications (Haider et al., 1991).
- Role in Water Oxidation : Certain Ru complexes involving pyridazine ligands have shown potential in water oxidation processes, suggesting their utility in catalysis and energy-related applications (Zong & Thummel, 2005).
Antimicrobial and Anti-inflammatory Activities
- Antibacterial Properties : Synthesized pyrazolo[3,4-d]pyrimidine derivatives, derived from pyrimidine-5-carbonitrile, have been evaluated for antibacterial activity, indicating potential medicinal uses (Rostamizadeh et al., 2013).
- Synthesis for NSAIDs : Research involving the synthesis of novel pyridazine derivatives evaluated their analgesic and anti-inflammatory activities, suggesting their potential as safer non-steroidal anti-inflammatory drugs (NSAIDs) (Husain et al., 2017).
Corrosion Inhibition
- Corrosion Resistance in Steel : Pyridazine derivatives have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic solutions, indicating their potential as corrosion inhibitors (Bentiss et al., 2006).
Properties
IUPAC Name |
pyridazine-4,5-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4/c7-1-5-3-9-10-4-6(5)2-8/h3-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJGFZOPMPJASM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=N1)C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452883 | |
Record name | 4,5-Pyridazinedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17412-15-6 | |
Record name | 4,5-Pyridazinedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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